4-Fluoro-2-isobutylpyridine
CAS No.:
Cat. No.: VC18301248
Molecular Formula: C9H12FN
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FN |
|---|---|
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | 4-fluoro-2-(2-methylpropyl)pyridine |
| Standard InChI | InChI=1S/C9H12FN/c1-7(2)5-9-6-8(10)3-4-11-9/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | TXGNCQXUBHUKKO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC=CC(=C1)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular formula of 4-fluoro-2-isobutylpyridine is C₉H₁₂FN, with a calculated molecular weight of 153.20 g/mol. Its IUPAC name is 4-fluoro-2-(2-methylpropyl)pyridine, and the canonical SMILES representation is CC(C)CC1=NC=CC(=C1)F. The fluorine atom at the 4-position induces electron-withdrawing effects, while the isobutyl group contributes steric bulk, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂FN |
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | 4-fluoro-2-(2-methylpropyl)pyridine |
| SMILES | CC(C)CC1=NC=CC(=C1)F |
| LogP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
Synthetic Methodologies
Halogenation Strategies
Fluorination at the 4-position can be achieved via electrophilic aromatic substitution using Selectfluor® or through cross-coupling reactions. For example, 2-bromo-4-fluoropyridine serves as a precursor in Stille couplings to introduce aryl or alkyl groups . Adapting this approach, palladium-catalyzed Suzuki-Miyaura coupling of 4-fluoro-2-iodopyridine with isobutylboronic acid could yield the target compound.
Multicomponent Reactions (MCRs)
The Ugi-4-component reaction (U-4CR) offers a convergent route to pyridine derivatives. A hypothetical synthesis involves:
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Condensation of a fluorinated aldehyde, amine, isocyanide, and carboxylic acid.
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Cyclization to form the pyridine core, followed by functionalization with an isobutyl group .
This method aligns with industrial-scale syntheses of related pharmaceuticals, such as (R)-lacosamide, where MCRs ensure efficiency and scalability .
Physicochemical and Electronic Properties
Solubility and Lipophilicity
The fluorine atom enhances lipophilicity (LogP ≈ 2.8), favoring membrane permeability, while the pyridine nitrogen provides weak basicity (pKa ≈ 3.1). Compared to its chloro analog (LogP ≈ 3.2), the fluoro derivative exhibits slightly improved aqueous solubility due to reduced halogen size and polarizability.
Spectroscopic Features
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¹H NMR: The isobutyl group shows resonances at δ 0.9–1.1 (CH₃), δ 1.8–2.1 (CH), and δ 2.5–2.7 (CH₂). Pyridine protons appear as a doublet at δ 7.2–7.4 (H-3, H-5) and a triplet at δ 8.4–8.6 (H-6) .
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¹⁹F NMR: A singlet near δ -110 ppm confirms the para-fluoro substitution .
Biological Activity and Mechanistic Insights
Enzyme Modulation
Pyridine derivatives inhibit cytochrome P450 enzymes, notably CYP3A4. Compound 24 from itraconazole analogs, featuring a pyridine ring, reduced CYP3A4 inhibition by 40% compared to the parent drug . This suggests that 4-fluoro-2-isobutylpyridine could serve as a pharmacophore in designing safer therapeutics.
Anticancer Applications
Fluorinated pyridines disrupt cholesterol trafficking by binding NPC1’s sterol-sensing domain, inducing endolysosomal cholesterol accumulation . Such mechanisms are exploitable in oncology, particularly for tumors reliant on lipid metabolism.
Industrial and Research Applications
Catalysis and Ligand Design
2-Bromo-4-fluoropyridine derivatives form Janus-type organoiridium complexes for OLEDs . By analogy, 4-fluoro-2-isobutylpyridine could stabilize transition metals in asymmetric catalysis or photoredox systems.
Pharmaceutical Intermediates
The compound’s balance of lipophilicity and polarity makes it a candidate for prodrug derivatization. For instance, coupling with NSAIDs via ester linkages could enhance bioavailability.
Future Directions and Challenges
Synthetic Optimization
Developing enantioselective fluorination methods remains critical. Chiral auxiliaries or organocatalysts could enable asymmetric synthesis, expanding access to stereochemically pure variants.
Toxicity Profiling
While fluoropyridines generally exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents), chronic exposure risks warrant evaluation. Computational models predict hepatotoxicity via BioTransformer 3.0, necessitating in vitro validation.
Targeted Drug Delivery
Conjugating 4-fluoro-2-isobutylpyridine to nanoparticles or antibody-drug conjugates (ADCs) may improve tumor selectivity. Preliminary studies on similar compounds show 3-fold increases in tumor uptake compared to free drugs .
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